

# Application of FTO Inhibitors in Renal Cell Carcinoma Studies

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## Compound of Interest

Compound Name: *Fto-IN-5*

Cat. No.: *B14760657*

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Note: While the prompt specified **Fto-IN-5**, extensive literature searches did not yield specific studies of this compound in the context of renal cell carcinoma (RCC). The following application notes and protocols are based on research conducted with the potent and selective FTO inhibitor FB23-2, which serves as a representative tool compound for studying the therapeutic potential of FTO inhibition in RCC.

The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant regulator in various cancers, including clear cell renal cell carcinoma (ccRCC), the most common and aggressive subtype of kidney cancer.[1][2][3] The role of FTO in RCC is complex and appears to be context-dependent, with some studies suggesting a tumor-suppressive function while others indicate an oncogenic role, particularly in VHL-deficient ccRCC.[1][4] This has led to significant interest in developing FTO inhibitors as a novel therapeutic strategy.

Pharmacological or genetic inhibition of FTO has been shown to selectively reduce the growth and survival of VHL-deficient ccRCC cells, impair glutamine metabolism, increase DNA damage, and inhibit tumor progression in preclinical models. These findings highlight the potential of targeting FTO for the treatment of ccRCC.

## Data Presentation

The following tables summarize the quantitative and qualitative outcomes of FTO inhibition in various RCC experimental models.

Table 1: Summary of In Vitro Effects of FTO Inhibition on RCC Cell Lines

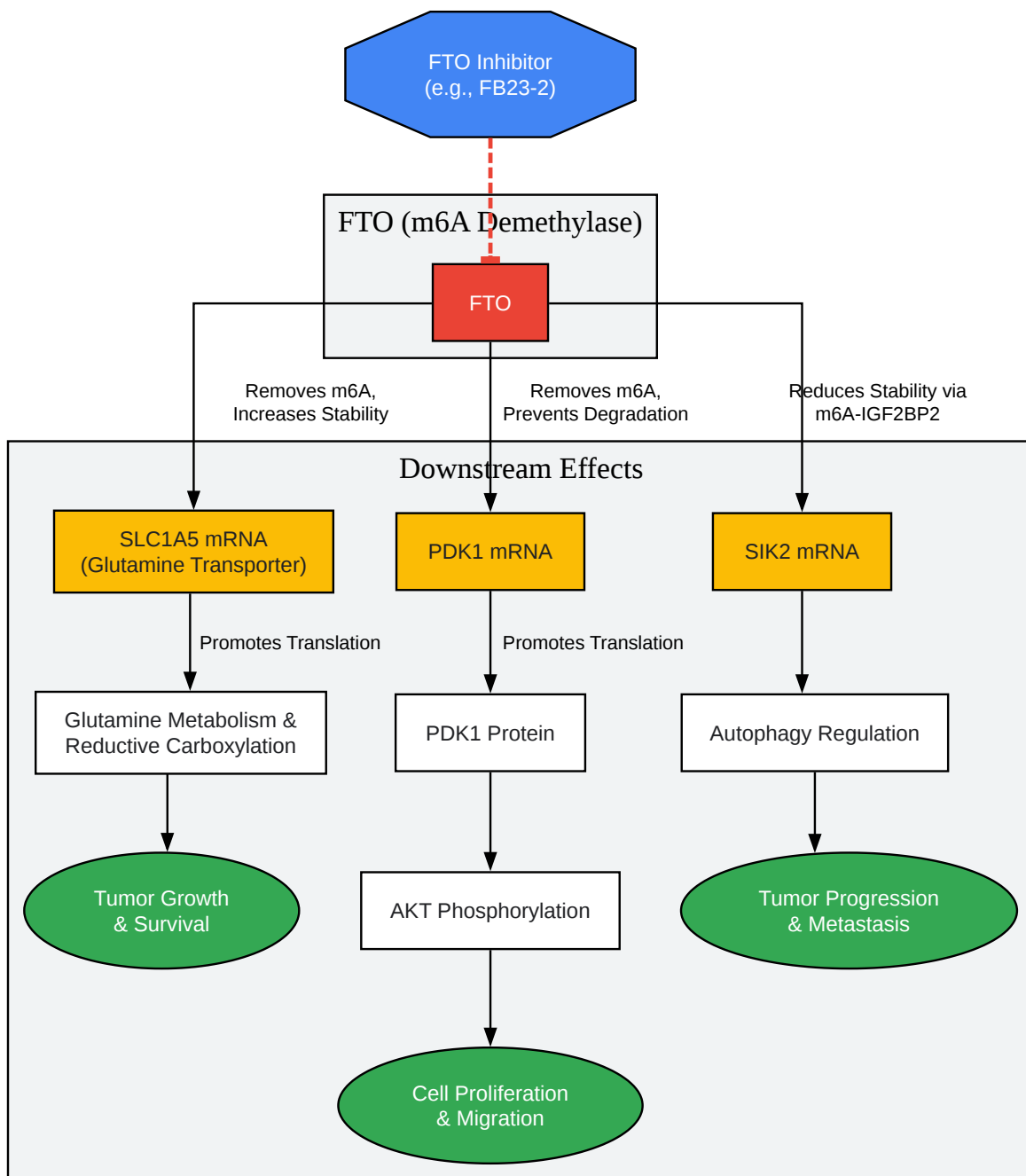
Cell Line	Method of Inhibition	Key Findings	Reference
786-O, Caki-1	siRNA knockdown	Impaired colony formation ability; G1 phase cell cycle arrest; Reduced expression of CDK4 and CCND1; Impaired migration and invasion ability.	
OSRC-2, 786-O	shRNA knockdown	Significantly attenuated proliferation and 2D colony formation; Impaired migration and invasion.	
786-M1A, UMRC2	shRNA knockdown, FB23-2	Increased $\gamma$ -H2AX foci formation, indicating increased DNA damage.	
VHL-deficient 786-OM1A	Genetic or Pharmacological Inhibition	Selectively reduced growth, survival, and clonogenic capability compared to VHL-reconstituted cells.	

Table 2: Summary of In Vivo Efficacy of FTO Inhibition in RCC Models

Animal Model	RCC Cells Used	Treatment	Key Findings	Reference
Immunodeficient B-NDG Mice (Orthotopic)	OSRC-2-luciferase with FTO knockdown	FTO shRNA	Impaired tumor growth as measured by bioluminescence imaging.	
Immunodeficient B-NDG Mice (Metastasis)	OSRC-2, 786-O with FTO knockdown	FTO shRNA	Significantly impaired ccRCC lung metastasis and reduced the number of metastatic lesions; Prolonged overall survival in mice with lung metastases.	
Patient-Derived Xenograft (PDX)	ccRCC PDX model	FB23-2 inhibitor	Inhibited tumor growth and prolonged survival.	
Rag2-/- IL2rg-/- Mice (Orthotopic)	RCC054 PDX	FB23-2 inhibitor	Reduced the growth of VHL-deficient ccRCC PDX tumors under the renal capsule.	

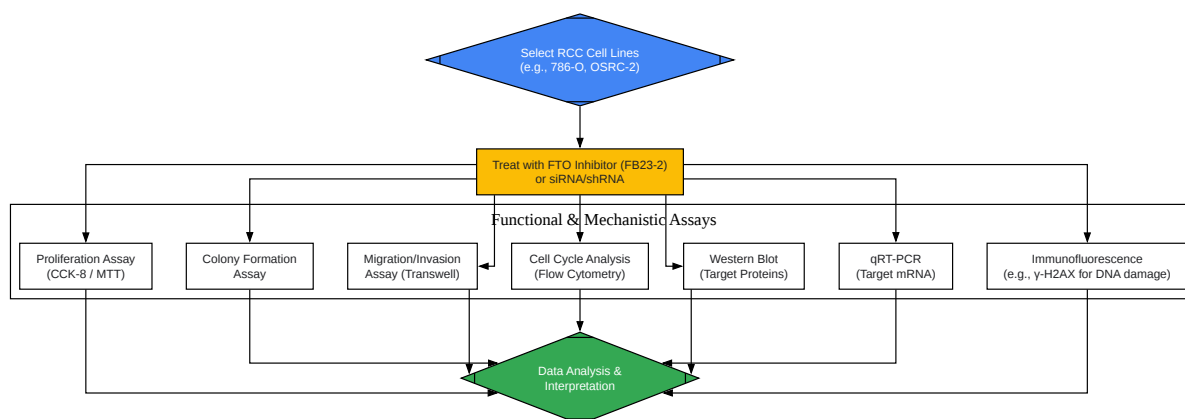
## Key Signaling Pathways and Workflows

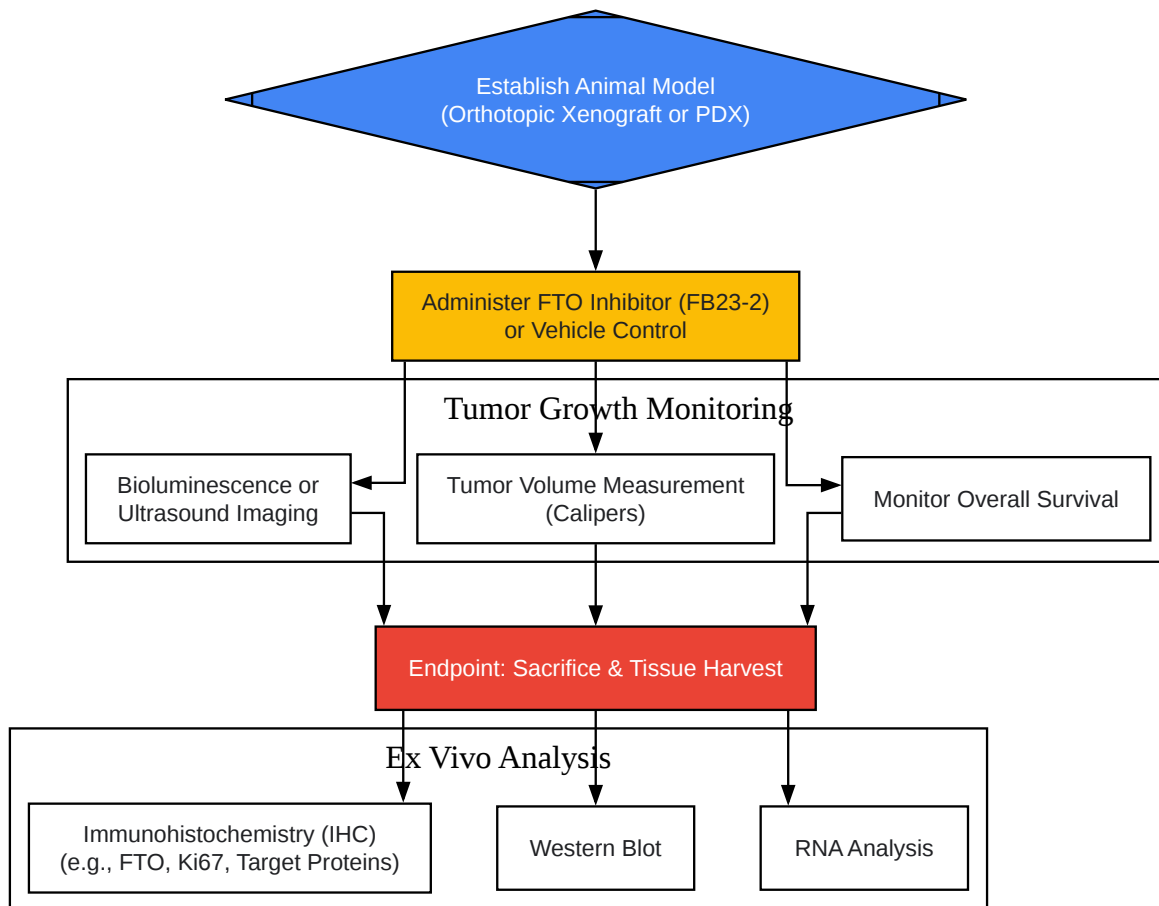
The following diagrams illustrate the molecular pathways influenced by FTO in RCC and the general workflows for its study.



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Caption: Key FTO-mediated signaling pathways in renal cell carcinoma.





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## References

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